molecular formula C43H86NO8P B3044094 (3-Hexadecanoyloxy-2-nonadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate CAS No. 97281-44-2

(3-Hexadecanoyloxy-2-nonadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Cat. No. B3044094
CAS RN: 97281-44-2
M. Wt: 776.1 g/mol
InChI Key: DRHYTKZTKWDSBJ-UHFFFAOYSA-N
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Description

“(3-Hexadecanoyloxy-2-nonadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate” is also known as POPC . It has a molecular formula of C42H82NO8P and a molecular weight of 760.076 . It is a non-polymer .


Molecular Structure Analysis

The Isomeric SMILES for this compound is CCCCCCCCCCCCCCCC(=O)OCC@@H([O-])OCCN+(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC . More detailed structural analysis would require specialized software and databases.

Scientific Research Applications

  • Polymer Synthesis and Liquid Crystalline Behavior : One application involves the synthesis and polymerization of related phospholipid analogs. For example, Furukawa et al. (1986) and (1987) demonstrated the synthesis of polymeric phospholipid analogs exhibiting liquid crystalline behavior, which could be significant in materials science for developing new types of polymers with specific thermal properties (Furukawa et al., 1986) (Furukawa et al., 1987).

  • Biomembrane Adhesion and Drug Delivery : Yu et al. (2013) developed a polymer from a similar monomer, showcasing its potential as a universal biomembrane adhesive. This could have applications in tissue engineering and drug delivery due to its ability to attach rapidly and strongly to mammalian cell membranes (Yu et al., 2013).

  • Hemocompatibility Improvement : Tomita et al. (1999) reported the grafting of a related compound onto polyurethane surfaces, leading to enhanced hemocompatibility. This could have implications in medical device manufacturing, especially for blood-contacting devices (Tomita et al., 1999).

  • Cancer Cell Growth Inhibition : Bittman et al. (1997) discussed the antiproliferative properties of an ilmofosine analog, a related compound, on various cancer cell lines. This suggests potential applications in cancer therapy (Bittman et al., 1997).

  • Anticorrosion Properties : Phan et al. (2015) explored the use of phosphosilicate sol–gel coatings prepared from related compounds for anticorrosion purposes. This indicates its potential use in protecting materials from corrosion (Phan et al., 2015).

  • Megakaryocytic Differentiation and Platelet Production : Limb et al. (2015) and Kim et al. (2019) showed that derivatives of this compound can promote megakaryocytic differentiation and enhance platelet production. This could be significant in hematological studies and therapies (Limb et al., 2015) (Kim et al., 2019).

  • Osteoclast Maturation and Bone Resorption Inhibition : Park et al. (2014) found that a derivative of this compound can inhibit osteoclast maturation and bone resorption, suggesting its potential in treating bone-related diseases (Park et al., 2014).

Mechanism of Action

Phosphatidylcholines, also known as “(3-Hexadecanoyloxy-2-nonadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate”, are a class of phospholipids that incorporate choline as a headgroup .

Target of Action

Phosphatidylcholines are an important part of eukaryotic membranes . They are also a major source of the second messenger Diacylglycerol, Phosphatidic acid, Lysophosphatidic acid, and Arachidonic acid .

Mode of Action

Phosphatidylcholines are thought to be transported between membranes within the cell by phosphatidylcholine transfer protein (PCTP) . They also play a role in membrane-mediated cell signaling and PCTP activation of other enzymes .

Biochemical Pathways

Phosphatidylcholines serve as a major source of the second messenger Diacylglycerol, Phosphatidic acid, Lysophosphatidic acid, and Arachidonic acid . These molecules can be further metabolized into other signaling molecules, affecting various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of phosphatidylcholines derived from choline, trimethylamine (TMA), and trimethylamine-N-oxide (TMAO) have been studied . .

Result of Action

The molecular and cellular effects of phosphatidylcholines’ action are diverse, given their role in cell membrane structure and function, as well as their contribution to various signaling molecules .

Action Environment

The action, efficacy, and stability of phosphatidylcholines can be influenced by various environmental factors. For instance, the acyl chain composition of dietary sources of phosphatidylcholine is highly diverse, which can affect digestion, absorption, and metabolism .

Biochemical Analysis

Biochemical Properties

Phosphatidylcholines play a crucial role in biochemical reactions. They are involved in the condensation between diacylglycerol (DAG) and cytidine 5’-diphosphocholine (CDP-choline or citicoline), a process mediated by the enzyme diacylglycerol cholinephosphotransferase . They also interact with various enzymes, proteins, and other biomolecules, contributing to the overall biochemical reactions within the cell .

Cellular Effects

Phosphatidylcholines have significant effects on various types of cells and cellular processes. They influence cell function by maintaining the integrity of cell membranes, facilitating the passage of nutrients into the cell, and escorting waste out . They also impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of phosphatidylcholines involves their role as a major constituent of cell membranes and pulmonary surfactant. They are more commonly found in the exoplasmic or outer leaflet of a cell membrane. It is thought that they are transported between membranes within the cell by phosphatidylcholine transfer protein (PCTP). Phosphatidylcholines also play a role in membrane-mediated cell signaling and PCTP activation of other enzymes .

Temporal Effects in Laboratory Settings

The effects of phosphatidylcholines change over time in laboratory settings. They have been observed to have long-term effects on cellular function in both in vitro and in vivo studies . Information on the product’s stability and degradation over time is still being researched.

Metabolic Pathways

Phosphatidylcholines are involved in several metabolic pathways. They interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The predominant route for the biosynthesis of phosphatidylcholines in eukaryotes involves the condensation between diacylglycerol (DAG) and cytidine 5’-diphosphocholine (CDP-choline or citicoline) .

Transport and Distribution

Phosphatidylcholines are transported and distributed within cells and tissues. They interact with various transporters or binding proteins, and can affect their localization or accumulation .

Subcellular Localization

Phosphatidylcholines are primarily located in the exoplasmic or outer leaflet of a cell membrane

properties

IUPAC Name

(3-hexadecanoyloxy-2-nonadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H86NO8P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44(3,4)5)39-49-42(45)35-33-31-29-27-25-23-19-17-15-13-11-9-7-2/h41H,6-40H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHYTKZTKWDSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H86NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97281-44-2
Record name Phosphatidylcholines, egg
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.096.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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